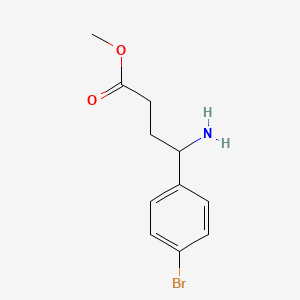

Methyl 4-amino-4-(4-bromophenyl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

methyl 4-amino-4-(4-bromophenyl)butanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |

InChI Key |

FEJPXRSSGHASRR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Amino 4 4 Bromophenyl Butanoate

Retrosynthetic Analysis and Strategic Disconnections for Aminobutanoate Scaffolds

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the Methyl 4-amino-4-(4-bromophenyl)butanoate scaffold, several strategic disconnections can be envisioned.

A primary disconnection (Route A) involves the C-N bond at the C4 position. This suggests an addition of an amine or an ammonia (B1221849) equivalent to a carbon framework already possessing the butanoate structure. This could be achieved through a conjugate addition to an α,β-unsaturated ester or a reductive amination of a γ-keto ester.

A second approach (Route B) involves disconnecting the C3-C4 bond. This strategy might involve the reaction of a glycine-derived nucleophile with a suitable electrophile containing the bromophenyl group.

Finally, a third disconnection (Route C) at the C2-C3 bond could be considered, potentially utilizing an aldol-type reaction followed by transformations to install the amino group. These primary disconnections form the basis for designing both classical and modern synthetic routes.

| Route | Disconnection | Precursors Envisioned | Key Transformation |

| A | C4-N Bond | Methyl (E)-4-(4-bromophenyl)but-2-enoate + Ammonia equivalent | Conjugate Addition / Michael Addition |

| B | C3-C4 Bond | Glycine (B1666218) ester enolate equivalent + (4-bromobenzyl) electrophile | Alkylation |

| C | C2-C3 Bond | 4-bromobenzaldehyde + Acetoacetate ester derivative | Aldol / Knoevenagel Condensation |

Classical Synthetic Routes to this compound

Classical synthetic methods have long provided the foundation for constructing complex organic molecules, often relying on multi-step sequences involving well-established reactions.

Multi-step Reaction Sequences and Key Intermediates

A common classical route to γ-amino esters involves the Michael (or conjugate) addition of a nitrogen nucleophile to an α,β-unsaturated ester. For the target molecule, this would typically start from a derivative of 4-bromocinnamic acid.

A plausible multi-step sequence is outlined below:

Esterification: 4-bromocinnamic acid is first converted to its methyl ester, Methyl (E)-4-(4-bromophenyl)prop-2-enoate, using standard conditions such as methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).

Conjugate Addition: A protected form of ammonia, such as a benzylamine (B48309) or a phthalimide (B116566), is then added to the unsaturated ester via a Michael addition. This reaction forms the crucial C-N bond at the C4 position. The use of a protected amine prevents side reactions and allows for controlled functionalization.

Deprotection: The protecting group on the nitrogen is subsequently removed. For instance, a benzyl (B1604629) group can be cleaved by catalytic hydrogenation, while a phthalimide group is typically removed using hydrazine. This step reveals the primary amine.

Final Esterification (if necessary): If the ester group was hydrolyzed during the previous steps, a final esterification would be required to yield the target compound, this compound.

Key intermediates in this sequence include the starting 4-bromocinnamic acid, the α,β-unsaturated ester, and the N-protected γ-amino ester.

Stereoselective Approaches and Chiral Auxiliary Strategies

Achiral synthesis of this compound results in a racemic mixture. To obtain a single enantiomer, stereoselective methods are employed, often involving the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. rsc.org

One widely used strategy involves Evans oxazolidinone auxiliaries. In this approach:

An oxazolidinone derived from a chiral amino alcohol is acylated with a suitable carboxylic acid derivative (e.g., an α,β-unsaturated acyl chloride).

The resulting chiral N-acyloxazolidinone undergoes a diastereoselective conjugate addition of a nitrogen nucleophile. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the molecule, leading to the formation of one diastereomer in excess.

Finally, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis or alcoholysis) to release the enantiomerically enriched product and recover the auxiliary for reuse.

Another approach utilizes chiral acetal (B89532) templates derived from chiral diols, which can direct the stereoselective addition of nucleophiles to carbonyl groups in precursors. rsc.org

| Strategy | Chiral Reagent | Key Reaction | Stereochemical Control |

| Evans Auxiliary | Chiral Oxazolidinone | Diastereoselective Conjugate Addition | Steric hindrance from the auxiliary directs the approach of the nucleophile. |

| Schöllkopf Method | Chiral Bis-lactim Ether | Diastereoselective Alkylation | The glycine enolate equivalent is shielded on one face by the auxiliary. |

| Chiral Acetal | Chiral Diol (e.g., 2,4-pentanediol) | Diastereoselective Cyanohydrin Formation | The chiral acetal creates a biased steric environment around the carbonyl group. rsc.org |

Modern Synthetic Advancements in Aminobutanoate Preparation

Recent decades have seen the development of more efficient and selective synthetic methods, often relying on catalysis to achieve transformations that are difficult or inefficient using classical approaches.

Catalytic Methods (e.g., organocatalysis, transition metal catalysis)

Organocatalysis: This field uses small organic molecules to catalyze chemical reactions. For the synthesis of γ-amino esters, asymmetric conjugate addition is a powerful tool. Chiral secondary amines, such as those derived from proline, can catalyze the addition of nitrogen nucleophiles to α,β-unsaturated aldehydes or ketones through the formation of a transient iminium ion. nih.gov This activation lowers the LUMO of the unsaturated system, facilitating a highly enantioselective Michael addition. The resulting β-amino aldehyde can then be oxidized and esterified to yield the desired γ-amino acid derivative. nih.gov

Transition Metal Catalysis: Transition metals like palladium, rhodium, copper, and nickel are versatile catalysts for forming C-N bonds. nih.gov

Palladium-catalyzed amination: Buchwald-Hartwig amination and related cross-coupling reactions can form aryl-nitrogen bonds, though their application to C(sp³)-N bond formation for this specific scaffold is less direct. More relevant are methods involving the amination of C-H bonds.

Copper-catalyzed reactions: Copper catalysts are effective in asymmetric conjugate reductions of γ-phthalimido-substituted α,β-unsaturated carboxylic acid esters, which can produce chiral β-aryl-substituted γ-amino butyric acid derivatives with good enantioselectivity.

Nickel-catalyzed hydroamination: Recent advances have shown that nickel hydride (NiH) catalysts can achieve the formal hydroamidation of unactivated alkenes, providing a direct route to γ-amido acid derivatives. organic-chemistry.org

| Catalytic Method | Catalyst Type | Typical Reaction | Advantages |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael Addition | Metal-free, mild conditions, high enantioselectivity. nih.govnih.gov |

| Transition Metal | Copper, Rhodium, Nickel Complexes | Asymmetric Hydrogenation, Conjugate Addition, Hydroamination | High turnover numbers, broad substrate scope, high selectivity. nih.gov |

Green Chemistry Principles and Sustainable Synthesis Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ntu.edu.sg The synthesis of this compound can be made more sustainable by applying these principles.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as asymmetric hydrogenation or hydroamination, are inherently more atom-economical than classical routes that use stoichiometric reagents or protecting groups. ntu.edu.sg

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both organocatalysts and transition metal catalysts reduce waste by being effective in small amounts and allowing for recycling. ntu.edu.sg

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as such steps require additional reagents and generate waste. Direct C-H amination or catalytic hydroamination can potentially bypass the need for protecting group chemistry.

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized. Modern protocols often explore the use of greener solvents like water, ethanol, or even solvent-free conditions. chemijournal.com

By embracing these modern catalytic and green chemistry principles, the synthesis of this compound can be achieved with greater efficiency, selectivity, and environmental compatibility compared to traditional methods. d-nb.info

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. While specific research on the continuous synthesis of this compound is emerging, insights can be drawn from methodologies applied to structurally similar compounds.

A notable example is the synthesis of a related amino acid derivative, methyl-(R)-4-bromo-3-((tert-butoxycarbonyl)amino)butanoate, which has been successfully performed under both heterogeneous and homogeneous flow conditions. researchgate.net These approaches highlight the potential for adapting similar setups for the synthesis of this compound.

Heterogeneous Flow Conditions:

In a typical heterogeneous flow setup, a reaction solution containing the starting materials and catalysts is pumped through a packed-bed reactor or a coil reactor. For the synthesis of the aforementioned analogue, a solution was passed through a 2 mL reactor coil at a controlled flow rate and temperature, under irradiation from an LED lamp. researchgate.net This setup allows for precise control over reaction parameters, leading to high yields and purity.

A significant challenge in some flow reactions is the formation of precipitates, which can lead to clogging of the reactor. researchgate.net In the synthesis of the related butanoate, the formation of a lutidinium bromide precipitate was observed. researchgate.net This issue can often be mitigated by adjusting the solvent system, reaction concentration, and temperature.

Homogeneous Flow Conditions:

Homogeneous flow chemistry, where all reactants and catalysts are in the same phase, can offer advantages in terms of reaction kinetics and avoiding issues with solid catalysts. However, challenges such as precipitate formation can still occur. To address this, modifications to the reaction conditions are often necessary. For instance, changing the solvent from DME to DMA, running the reaction at a more dilute concentration, decreasing the base loading, and increasing the reaction temperature have been shown to maintain homogeneity and prevent reactor fouling. researchgate.net

The table below outlines a potential set of parameters for the continuous synthesis of a γ-amino butanoate, based on established methodologies for similar compounds. researchgate.net

| Parameter | Heterogeneous Flow Conditions | Homogeneous Flow Conditions |

| Solvent | 1,2-dimethoxyethane (DME) | Dimethylacetamide (DMA) |

| Concentration | 0.5 M | 0.2 M |

| Reactor Volume | 2 mL | Not specified |

| Residence Time | 20 min | 45 min |

| Temperature | 30 °C | 40 °C |

| Irradiation | 18 W 385 nm LED | Not specified |

| Yield | 80% | Not specified |

This data is based on the synthesis of a structurally similar compound and is presented as a model for the synthesis of this compound.

Mechanistic Investigations of Reactions Involving Methyl 4 Amino 4 4 Bromophenyl Butanoate

Detailed Reaction Pathways and Identification of Transient Intermediates

Specific studies detailing the reaction pathways and the identification of transient intermediates for reactions involving Methyl 4-amino-4-(4-bromophenyl)butanoate have not been found in the searched scientific literature. General mechanisms for reactions of γ-amino esters often involve intramolecular cyclization to form γ-lactams (pyrrolidin-2-ones). This typically proceeds via a nucleophilic attack of the amino group on the ester carbonyl carbon. The reaction can be catalyzed by acid or base. Under acidic conditions, the ester carbonyl is activated by protonation, while under basic conditions, the amine is deprotonated to increase its nucleophilicity. The tetrahedral intermediate formed during this process would be a key transient species. However, without specific studies on this compound, the exact nature of intermediates and pathways remains speculative.

Kinetic and Thermodynamic Parameters Governing Transformations

No experimental or computational studies providing kinetic data (such as rate constants, activation energies) or thermodynamic data (such as enthalpy and entropy of reaction) for transformations involving this compound were identified. Such data is crucial for understanding the feasibility and rate of potential reactions like cyclization or intermolecular reactions.

Influence of Substituents and Electronic Effects on Reactivity

While the influence of substituents on the reactivity of aromatic systems is a well-established principle in organic chemistry, specific research on how the 4-bromophenyl group and the methyl ester in this compound affect its reactivity is not available. The bromine atom at the para-position of the phenyl ring is an electron-withdrawing group via induction and a weak deactivator, which could influence the nucleophilicity of the amino group and the stability of any intermediates involving the aromatic ring. The electronic nature of substituents on the phenyl ring can have a significant effect on the reactivity of similar compounds. For instance, electron-donating groups would be expected to increase the nucleophilicity of the amino group, potentially accelerating reactions where the amine acts as a nucleophile. Conversely, electron-withdrawing groups would decrease its nucleophilicity.

Solvent Effects and Reaction Medium Modulation of Mechanisms

There is no specific information available regarding the influence of solvents on the reaction mechanisms of this compound. Generally, solvent polarity can play a significant role in reactions involving charged intermediates or transition states. For a potential intramolecular cyclization, a polar protic solvent could stabilize the charged tetrahedral intermediate, while a nonpolar solvent might favor a more concerted or less polar pathway. The pH of the reaction medium would also be a critical factor, influencing the protonation state of the amino group and the ester.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 4 4 Bromophenyl Butanoate

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition and elucidating the fragmentation pathways of Methyl 4-amino-4-(4-bromophenyl)butanoate. Under techniques like electrospray ionization (ESI), the molecule is expected to readily protonate, primarily at the amino group, to form the molecular ion [M+H]⁺. The presence of bromine provides a distinct isotopic signature, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes), which aids in the identification of bromine-containing fragments.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely initiate several characteristic fragmentation pathways. nih.gov These are proposed based on the fragmentation patterns of structurally related compounds, such as other amino esters and brominated aromatic molecules. researchgate.netmdpi.comresearchgate.net

Plausible Fragmentation Pathways:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines, leading to a stable carbocation.

Loss of Methanol (B129727) (CH₃OH): Cleavage of the methyl ester group can occur, often preceded by proton transfer.

Decarboxylation: Subsequent loss of carbon monoxide (CO) or the methoxycarbonyl group (•COOCH₃) from fragment ions is a likely event.

Benzylic Cleavage: The bond between the chiral center (C4) and the adjacent methylene (B1212753) group (C3) can cleave, leading to the formation of a stable bromophenyl-substituted benzylic cation.

Cleavage of the Butanoate Chain: Fragmentation can occur along the aliphatic chain, yielding various smaller ions.

A proposed fragmentation scheme allows for the systematic interpretation of the tandem mass spectrum, confirming the molecule's structural components.

Table 1: Predicted Key Fragment Ions in HRMS/MS of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Formula | Proposed Identity/Origin |

| 272.0281 | 274.0260 | [C₁₁H₁₅BrNO₂]⁺ | Protonated Molecule [M+H]⁺ |

| 255.0020 | 257.0000 | [C₁₁H₁₂BrO₂]⁺ | [M+H - NH₃]⁺ |

| 240.0124 | 242.0104 | [C₁₀H₁₁BrNO]⁺ | [M+H - CH₃OH]⁺ |

| 196.9913 | 198.9892 | [C₈H₉BrN]⁺ | Benzylic cation [M+H - C₃H₆O₂]⁺ |

| 183.9780 | 185.9760 | [C₇H₆Br]⁺ | Bromotropylium ion |

| 155.9675 | 157.9654 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 102.0550 | 102.0550 | [C₅H₈O₂]⁺ | Fragment from butanoate chain |

Note: The m/z values are calculated theoretical masses for the protonated species.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of the complex structure of this compound.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For this molecule, COSY would establish the connectivity of the protons within the butanoate chain, showing correlations between the methine proton at C4 (H4), the diastereotopic methylene protons at C3 (H3a, H3b), and the methylene protons at C2 (H2). It would also confirm the coupling pattern within the 4-bromophenyl ring (an AA'BB' system). nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that bears protons (CH, CH₂, CH₃ groups).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. youtube.com It pieces the molecular fragments together. Key expected correlations include:

The methine proton (H4) to the aromatic carbons (C1' and C2'/C6').

The ester methyl protons to the carbonyl carbon (C1).

The methylene protons at C2 to the carbonyl carbon (C1).

The aromatic protons to various carbons within the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps correlations between protons that are close in space, providing critical information for conformational and stereochemical analysis. For instance, NOESY could reveal the relative orientation of the 4-bromophenyl group and the butanoate chain by showing spatial proximity between the methine proton (H4) and the ortho-protons of the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations from Protons |

| 1 (C=O) | - | ~173 | H2, H3, O-CH₃ |

| 2 (-CH₂-) | ~2.4 | ~35 | C1, C3, C4 |

| 3 (-CH₂-) | ~2.1 | ~30 | C1, C2, C4, C1' |

| 4 (-CH-) | ~4.2 | ~55 | C2, C3, C1', C2'/C6' |

| O-CH₃ | ~3.7 | ~52 | C1 |

| 1' (C-Br) | - | ~121 | H2'/H6' |

| 2'/6' (CH) | ~7.5 | ~132 | C4, C4', C3'/C5' |

| 3'/5' (CH) | ~7.2 | ~128 | C1', C2'/C6' |

| 4' (C-CH) | - | ~142 | H3'/H5', H4 |

| NH₂ | ~1.8 (broad) | - | C4 |

Note: Chemical shifts (δ) are predicted based on analogous structures and may vary depending on solvent and experimental conditions.

Single-Crystal X-Ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the solid-state structure of a molecule, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.com Although a public crystal structure for this compound is not currently available, the technique would yield invaluable insights.

If suitable crystals were grown, SCXRD analysis would unambiguously confirm the molecular connectivity. Crucially, for a chiral compound crystallized as a single enantiomer or a racemate in a chiral space group, this method can determine the absolute configuration of the stereocenter at C4. mdpi.com

The analysis would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the 4-bromophenyl ring relative to the butanoate chain. Furthermore, it would provide a detailed map of intermolecular interactions, such as hydrogen bonds involving the amino group (N-H···O=C or N-H···N) and potentially weaker C-H···π or Br···Br interactions, which dictate the crystal packing arrangement. researchgate.net

Table 3: Expected Structural Information from SCXRD Analysis

| Parameter | Information Gained |

| Crystal System & Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions | Size and shape of the repeating unit. |

| Bond Lengths & Angles | Precise geometric details of all covalent bonds. |

| Torsion Angles | Conformation of the flexible butanoate chain. |

| Absolute Configuration | Determination of (R) or (S) configuration at the C4 chiral center. |

| Intermolecular Interactions | Identification of hydrogen bonds and other forces governing crystal packing. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

N-H Stretching: The primary amine will typically show two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoate chain appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

C=C Stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O single bond stretch of the ester group will produce a strong band in the 1100-1300 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500-650 cm⁻¹.

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and would be particularly useful for analyzing the aromatic ring and the C-C backbone.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Butanoate Chain | 2850 - 2980 | Medium |

| C=O Stretch | Ester | 1730 - 1750 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-Br Stretch | Bromo-Aryl | 500 - 650 | Medium-Strong |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Given the presence of a chiral center at C4, this compound is optically active. Chiroptical techniques, particularly electronic circular dichroism (CD), are essential for determining the absolute configuration of the enantiomers. researchgate.net

The experimental CD spectrum, which measures the differential absorption of left and right circularly polarized light, provides a unique fingerprint for a specific enantiomer. The process for assigning the absolute configuration involves a powerful combination of experimental measurement and computational chemistry. sciforum.net

First, an enantiomerically enriched sample of the compound is synthesized and its experimental CD spectrum is recorded. Concurrently, quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical CD spectrum for one of the enantiomers (e.g., the (R)-enantiomer). By comparing the sign and shape of the experimentally measured Cotton effects with the theoretically calculated spectrum, the absolute configuration of the synthesized sample can be unambiguously assigned as either (R) or (S). The chromophores in the molecule, particularly the 4-bromophenyl group, are expected to produce distinct signals in the CD spectrum, facilitating this analysis.

Computational and Theoretical Studies on Methyl 4 Amino 4 4 Bromophenyl Butanoate

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)researchgate.net

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Methyl 4-amino-4-(4-bromophenyl)butanoate, these calculations can elucidate the distribution of electrons and predict the molecule's reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's ability to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. materialsciencejournal.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, the presence of the aromatic ring, the amino group, and the ester group will significantly influence the energies and spatial distributions of the HOMO and LUMO. The lone pair of electrons on the nitrogen atom of the amino group is expected to contribute significantly to the HOMO, while the π-system of the bromophenyl ring and the carbonyl group of the ester will likely be major contributors to the LUMO. Time-dependent density functional theory (TD-DFT) is a common method used to calculate these orbital energies. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties

| Property | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. Higher energy indicates greater electron-donating ability. | The amino group is expected to raise the HOMO energy, enhancing its nucleophilic character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Lower energy indicates greater electron-accepting ability. | The bromophenyl and ester groups are expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | The conjugated system may lead to a moderate gap, indicating a balance of stability and reactivity. |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energeticsresearchgate.netmdpi.commolport.com

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. und.edu For this compound, DFT calculations can determine the most stable arrangement of its atoms in space (geometry optimization) by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles.

DFT methods, such as B3LYP combined with a suitable basis set like 6-311G(d,p), are frequently employed for these calculations. researchgate.net The optimized geometry provides a realistic model of the molecule's structure, which is crucial for understanding its physical and chemical properties. For instance, the calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Furthermore, DFT can be used to calculate the molecule's total energy and other thermodynamic properties, such as enthalpy and Gibbs free energy. These energetic calculations are vital for predicting the feasibility and outcomes of chemical reactions involving this compound.

Table 2: Representative Data from a DFT Geometry Optimization

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C-Br | ~1.90 Å |

| C-N | ~1.47 Å | |

| C=O | ~1.22 Å | |

| Bond Angle | C-C-N | ~110° |

| O=C-O | ~125° |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational flexibility. The molecule possesses several rotatable bonds, and MD can explore the different spatial arrangements (conformers) it can adopt and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent or near another molecule), it is possible to observe how it interacts with its surroundings. This can provide insights into its solubility, aggregation behavior, and potential binding to biological targets. The simulations can characterize non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial in many chemical and biological processes.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predicting Chemical Reactivityresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. mdpi.com These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property.

For this compound, a QSAR/QSPR study could be developed to predict its chemical reactivity. The process would involve:

Descriptor Calculation: A variety of molecular descriptors would be calculated for a series of related compounds. These can include constitutional, topological, and quantum chemical descriptors (such as HOMO/LUMO energies, dipole moment, and partial charges).

Model Development: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with experimentally determined reactivity data.

Prediction: The developed model can then be used to predict the reactivity of this compound.

For example, a 2D QSAR analysis on a series of compounds resulted in an equation that included HOMO and LUMO energies to predict binding affinity, highlighting the importance of electronic properties. nih.gov Such an approach could be applied to predict the reactivity of this compound in specific chemical transformations.

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational chemistry is increasingly used to predict the outcomes of chemical reactions and to design efficient synthetic pathways. For this compound, predictive modeling could be employed to:

Evaluate Potential Synthetic Routes: By calculating the thermodynamics and kinetics of different potential reaction steps, computational models can help identify the most energetically favorable and efficient synthetic pathways. For instance, the synthesis of related N-acyl-α-amino acids has been achieved through Schotten–Baumann-type N-acylation. mdpi.com Computational modeling could be used to explore variations of this and other synthetic strategies.

Predict Reaction Outcomes: Modeling can predict the major products, byproducts, and potential intermediates of a chemical reaction. This can help in optimizing reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of the desired product.

Understand Reaction Mechanisms: Computational tools can be used to elucidate the step-by-step mechanism of a reaction, including the identification of transition states and intermediates. This fundamental understanding is crucial for rational reaction design and optimization.

By leveraging these predictive models, chemists can streamline the synthesis process, reducing the need for extensive trial-and-error experimentation.

Reactivity and Chemical Transformations of Methyl 4 Amino 4 4 Bromophenyl Butanoate

Functional Group Interconversions of the Amino Moiety (e.g., acylation, alkylation)

The primary amino group in Methyl 4-amino-4-(4-bromophenyl)butanoate is a key site for nucleophilic reactions, readily undergoing acylation and alkylation to furnish a diverse range of derivatives.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides leads to the formation of stable amide derivatives. This transformation is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. This acylation process is fundamental in peptide synthesis and for the introduction of various functional groups.

Alkylation: The amino group can also be alkylated using alkyl halides. Mono-alkylation can be achieved by carefully controlling the stoichiometry of the reactants. Over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is possible with an excess of the alkylating agent. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products. The "borrowing hydrogen" methodology, which involves the temporary oxidation of an alcohol to an aldehyde for reaction with the amine, followed by reduction, is a modern and atom-economical approach to N-alkylation. nih.gov

Table 1: Representative Interconversions of the Amino Moiety

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride (R-COCl), Base (e.g., Pyridine) | N-Acyl derivative (Amide) |

| Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl derivative |

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality of the molecule is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net Basic hydrolysis, or saponification, is typically achieved using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, is a reversible process. researchgate.net The choice of conditions must consider the stability of the other functional groups in the molecule. For instance, harsh acidic conditions could potentially affect the benzylic amine.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. organic-chemistry.org Enzymatic transesterification offers a milder and more selective alternative.

Table 2: Reactions of the Ester Functional Group

| Transformation | Reagents and Conditions | Product Type |

|---|

| Hydrolysis (Basic) | 1. NaOH (aq) 2. H₃O⁺ | Carboxylic acid | | Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic acid | | Transesterification | R-OH, Acid or Base catalyst | New ester (R-O-C=O...) |

Reactions Involving the Aromatic Bromine Substituent (e.g., cross-coupling reactions, electrophilic aromatic substitution)

The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The aryl bromide is an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a powerful method for forming biaryl compounds. The general applicability of Suzuki coupling to aryl bromides is well-established. nih.gov

Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl alkyne.

The success of these reactions depends on the choice of catalyst, ligands, base, and solvent, which must be compatible with the amino and ester groups present in the molecule.

Electrophilic Aromatic Substitution: The bromine atom and the alkylamino side chain influence the regioselectivity of further electrophilic aromatic substitution reactions. The bromine is an ortho-, para-directing deactivator, while the alkylamino group is an ortho-, para-directing activator. The outcome of such reactions would depend on the specific electrophile and reaction conditions.

Table 3: Common Cross-Coupling Reactions of the Aryl Bromide

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd catalyst, Base | Biaryl derivative |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd catalyst, Base | Substituted alkene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Base | N-Aryl amine |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd/Cu catalyst, Base | Aryl alkyne |

Stereochemical Inversion and Retention Pathways in Chemical Modifications

The carbon atom attached to the amino group and the 4-bromophenyl ring is a stereocenter. Therefore, reactions involving this center can proceed with either inversion or retention of stereochemistry, or result in racemization.

Nucleophilic substitution reactions at the benzylic position can proceed via S(_N)1 or S(_N)2 mechanisms. chemistry.coach An S(_N)1 reaction, which proceeds through a planar carbocation intermediate, would lead to racemization. youtube.com The stability of the benzylic carbocation, due to resonance with the aromatic ring, makes this pathway plausible under certain conditions. youtube.comchemistrysteps.com An S(_N)2 reaction, involving a backside attack by the nucleophile, would result in an inversion of the stereocenter. chemistry.coach

In the context of cross-coupling reactions, stereospecific transformations of benzylic electrophiles have been developed that can proceed with either retention or inversion of configuration, depending on the specific catalytic system and reaction mechanism. acs.org For instance, some nickel-catalyzed cross-couplings of benzylic electrophiles are known to proceed with stereoretention, potentially via a directed oxidative addition mechanism. acs.org

Oxidation and Reduction Chemistry of Key Functional Groups

Oxidation: The primary benzylic amine can be oxidized to various functional groups. However, selective oxidation can be challenging. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the cleavage of the benzylic C-N bond and oxidation of the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. chemistrysteps.commasterorganicchemistry.com Milder or more specialized reagents would be required for controlled oxidation to an imine or other intermediates.

Reduction: The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction is generally not compatible with the aryl bromide, which can also be reduced under these conditions. Catalytic hydrogenation could potentially reduce the aromatic ring under harsh conditions, but milder conditions can be found for selective ester reduction. More recent methods have explored the catalytic semi-reduction of esters to aldehydes or their imine/enamine derivatives. chemrxiv.org

Table 4: Oxidation and Reduction of Functional Groups

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Benzylic Position | Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic acid |

| Methyl Ester | Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary alcohol |

Synthesis and Characterization of Derivatives and Analogs of Methyl 4 Amino 4 4 Bromophenyl Butanoate

Systematic Variation of the Amino Group (e.g., primary, secondary, tertiary amines, protected forms)

Modification of the primary amino group in Methyl 4-amino-4-(4-bromophenyl)butanoate is a key strategy to modulate its chemical and biological properties. This includes the synthesis of secondary and tertiary amines through N-alkylation and the introduction of various protecting groups.

Protected Forms: The primary amino group can be protected with common amine protecting groups to facilitate further synthetic transformations. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently employed. For instance, the Boc-protected analog, Methyl (S)-4-(Boc-amino)-4-phenylbutanoate, has been synthesized, indicating the feasibility of this protective strategy on similar scaffolds. nih.gov The Cbz group can be introduced by reacting the amine with benzyl (B1604629) chloroformate under basic conditions, often in a Schotten-Baumann reaction. total-synthesis.com These carbamate (B1207046) protections are stable under various conditions but can be removed selectively, with Boc being acid-labile and Cbz being removable by catalytic hydrogenation. total-synthesis.comorganic-chemistry.orgmasterorganicchemistry.com

Secondary and Tertiary Amines: N-alkylation to form secondary and tertiary amines can be achieved through methods such as reductive amination or direct alkylation with alkyl halides. General methods for N-alkylation of amino acids often involve initial protection of the amino group, followed by alkylation and deprotection. For example, N-methylation can be accomplished using reagents like sodium hydride and methyl iodide on an N-acyl or N-carbamoyl protected amino acid. monash.edu

N-Acyl Derivatives: The amino group can also be acylated to form amides. A relevant example is the N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, which proceeds via a Schotten–Baumann-type reaction to yield the corresponding N-acyl-α-amino acid. mdpi.com This methodology can be adapted to acylate the amino group of this compound with various acyl chlorides or anhydrides.

Table 1: Examples of Amino Group Modifications and Common Synthetic Reagents

| Modification Type | Derivative Class | Common Reagents |

| Protection | Boc-protected amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base |

| Protection | Cbz-protected amine | Benzyl chloroformate (Cbz-Cl), base |

| Alkylation | Secondary amine | Alkyl halide, base (often on protected amine) |

| Alkylation | Tertiary amine | Excess alkyl halide, base |

| Acylation | N-acyl derivative | Acyl chloride or anhydride (B1165640), base |

Modification of the Ester Functionality (e.g., different alkyl esters, carboxylic acids, amides)

The methyl ester of the parent compound can be converted into other esters, the corresponding carboxylic acid, or various amides, each potentially offering different physicochemical properties.

Carboxylic Acids: The most direct modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-4-(4-bromophenyl)butanoic acid. This is typically achieved by saponification using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification.

Different Alkyl Esters: Transesterification under acidic or basic conditions with a different alcohol (e.g., ethanol, isopropanol) can yield the corresponding ethyl or isopropyl esters. Alternatively, the carboxylic acid can be esterified with various alcohols using methods like Fischer esterification (acid catalysis) or by using coupling agents.

Amides: The synthesis of amides can be approached in two primary ways. Direct aminolysis of the methyl ester with an amine can be challenging and may require high temperatures or catalysts. A more common and efficient method involves first hydrolyzing the ester to the carboxylic acid. The resulting carboxylic acid can then be coupled with a primary or secondary amine using a variety of amide bond-forming reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). Boric acid has also been noted as a "green" catalyst for the direct amidation of carboxylic acids.

Table 2: Modifications of the Ester Functionality and Synthetic Approaches

| Target Functionality | Synthetic Approach | Key Reagents |

| Carboxylic Acid | Saponification | NaOH or LiOH, then H⁺ |

| Different Alkyl Ester | Transesterification | Alcohol (e.g., EtOH), acid or base catalyst |

| Different Alkyl Ester | Esterification of Carboxylic Acid | Alcohol, DCC or H₂SO₄ |

| Amide | Amide coupling from Carboxylic Acid | Amine (RNH₂), DCC or EDC/HOBt |

Alterations to the Aryl Moiety (e.g., different halogenation patterns, ring substitutions)

Modifying the 4-bromophenyl ring allows for the exploration of structure-activity relationships related to electronic and steric effects. This can involve changing the halogen, its position, or introducing other substituents.

Different Halogenation Patterns: The bromo substituent can be replaced with other halogens such as fluoro, chloro, or iodo. For example, the synthesis of Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate demonstrates the introduction of a fluorine atom, along with another substituent. total-synthesis.com The synthesis of such analogs would typically start from a correspondingly substituted aryl aldehyde or ketone, which would then be elaborated to the final amino butanoate structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a protected precursor could also be employed to introduce or modify the aryl group.

Other Ring Substitutions: A wide variety of substituents can be introduced onto the phenyl ring. The synthesis of 4-amino-4-arylcyclohexanones, a related class of compounds, has shown that analgesic activity is highly sensitive to the nature and position of substituents on the aromatic ring, with para-methyl and para-bromo compounds showing significant potency. organic-chemistry.org This suggests that introducing small alkyl (e.g., methyl), alkoxy (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl) could significantly impact the properties of this compound analogs. The synthesis of these analogs would generally follow similar synthetic pathways, starting from the appropriately substituted aromatic precursors.

Table 3: Examples of Aryl Moiety Alterations in Related Structures

| Compound Class | Aryl Substituent | Reference |

| Methyl 4-amino-4-arylbutanoate | 4-Fluoro-3-methylphenyl | total-synthesis.com |

| 4-Amino-4-arylcyclohexanone | p-CH₃ | organic-chemistry.org |

| 4-Amino-4-arylcyclohexanone | p-Br | organic-chemistry.org |

Chain Elongation and Shortening Strategies of the Butanoate Backbone

Altering the length of the butanoate chain to produce propanoate or pentanoate analogs can influence the molecule's conformation and interaction with biological targets.

Chain Shortening: A chain-shortened analog, (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate, is commercially available, indicating established synthetic routes. nih.govtotal-synthesis.com The synthesis of β-amino acids and their esters often involves reactions such as the Rodionov reaction, which is a condensation of an aromatic aldehyde, malonic acid, and ammonia (B1221849) or an amine in an alcoholic solvent.

Chain Elongation: A chain-elongated analog, methyl 4-(2-bromophenyl)pentanoate, has also been documented, suggesting the feasibility of synthesizing homologous structures. ijacskros.com Strategies for chain elongation in amino acid synthesis can include the Arndt-Eistert homologation, where a carboxylic acid is converted to its next higher homolog. This would involve converting a protected 3-amino-3-(4-bromophenyl)propanoic acid to its acid chloride, reaction with diazomethane, and subsequent Wolff rearrangement in the presence of methanol (B129727) to yield the desired butanoate, and so on for further elongation. Another classical approach is the malonic ester synthesis, which could be adapted to build the carbon backbone.

Table 4: Homologs of this compound

| Homolog Type | Example Compound Name | Carbon Chain |

| Chain-shortened | Methyl 3-amino-3-(4-bromophenyl)propanoate | 3 carbons |

| Parent | This compound | 4 carbons |

| Chain-elongated | Methyl 5-amino-5-(4-bromophenyl)pentanoate | 5 carbons |

Synthesis and Stereochemical Analysis of Stereoisomeric and Enantiomeric Analogues

Since the carbon atom bearing the amino and aryl groups is a chiral center, this compound can exist as a pair of enantiomers (R and S). The synthesis and analysis of stereoisomerically pure forms are crucial as enantiomers often exhibit different biological activities.

Enantioselective Synthesis: The preparation of single enantiomers can be achieved through various asymmetric synthesis strategies. This can involve the use of chiral catalysts or chiral auxiliaries. For example, the asymmetric synthesis of fluorinated amino acids has been accomplished using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated with high stereoselectivity. mdpi.com Such methodologies could potentially be adapted for the asymmetric synthesis of the target compound.

Chiral Separation: Racemic mixtures can be separated into their constituent enantiomers using chiral chromatography. A validated chiral liquid chromatography method has been developed for the enantiomeric separation of the related β-amino-β-(4-bromophenyl) propionic acid. total-synthesis.com This method utilized a (R, R) Whelk-O1 chiral stationary phase, demonstrating that chiral HPLC is a viable technique for resolving enantiomers in this class of compounds. total-synthesis.com The separation of enantiomers of chiral amines and amino acid esters on polysaccharide-derived chiral stationary phases is also a well-established technique. ijacskros.com

Stereochemical Analysis: Once separated, the absolute configuration of the enantiomers can be determined using techniques such as X-ray crystallography of a single crystal of the compound or a suitable derivative. Spectroscopic methods, such as optical rotatory dispersion (ORD) and circular dichroism (CD), can also provide information on the stereochemistry. The absolute configuration of (+)-3-Amino-2-phenylpropionic acid, for instance, was assigned by chemical correlation with a compound of known stereochemistry, and its optical rotation data were analyzed. organic-chemistry.org

Table 5: Techniques for Stereoisomeric and Enantiomeric Synthesis and Analysis

| Aspect | Technique | Description |

| Synthesis | Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to produce a single enantiomer. |

| Separation | Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. |

| Analysis | X-ray Crystallography | Determination of the absolute configuration of a crystalline solid. |

| Analysis | Optical Rotatory Dispersion (ORD) | Measurement of the rotation of plane-polarized light as a function of wavelength. |

Analytical Methodologies for Quantitative and Qualitative Assessment of Methyl 4 Amino 4 4 Bromophenyl Butanoate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and enantiomeric separation of Methyl 4-amino-4-(4-bromophenyl)butanoate. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For purity analysis, a reversed-phase HPLC method is typically developed. A C18 or C8 column is commonly used, providing a nonpolar stationary phase that separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pom.go.id Isocratic or gradient elution can be employed to resolve the main compound from its process-related impurities. wu.ac.th Detection is usually performed using a UV detector, leveraging the chromophoric nature of the 4-bromophenyl group.

Chiral separation is crucial as the compound contains a stereocenter at the C4 position. Enantiomers can exhibit different pharmacological activities, making their separation and quantification essential. This is achieved using a chiral stationary phase (CSP). For compounds similar to this compound, such as β-amino-β-(4-bromophenyl) propionic acid, polysaccharide-based CSPs like those derived from cellulose (B213188) or amylose, or Pirkle-type columns such as the (R,R) Whelk-O1, have proven effective. The mobile phase for chiral separations is often a normal-phase system, for instance, a mixture of n-hexane, ethanol, and additives like trifluoroacetic acid (TFA) to improve peak shape and resolution.

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. iosrjournals.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). iosrjournals.orgmdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity and Chiral Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation (Normal-Phase) |

|---|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | (R,R) Whelk-O1, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05 M Acetic Buffer (pH 5.9) (20:80 v/v) | n-Hexane: Ethanol: TFA (95:5:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 225 nm | UV at 225 nm |

| Column Temp. | 40°C | 25°C |

| Injection Vol. | 10 µL | 10 µL |

Table 2: Typical Validation Results for an HPLC Method

| Validation Parameter | Specification | Finding |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD | Report Value | 0.03 µg/mL |

| LOQ | Report Value | 0.10 µg/mL |

| Resolution (Chiral) | ≥ 2.0 | > 2.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile organic impurities that may be present in the final product, originating from starting materials or solvents used during synthesis.

For the analysis of this compound itself, derivatization is often required to increase its volatility and thermal stability. The primary amino group can be derivatized, for example, by acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. researchgate.net The resulting derivative is more amenable to GC analysis.

The GC separates the components of the sample mixture based on their boiling points and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically used. The separated components then enter the mass spectrometer, which serves as a detector. The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint," allowing for structural elucidation and confirmation of identity by comparison with spectral libraries or known standards. researchgate.net The characteristic isotopic pattern of bromine (approximately equal intensity for isotopes at m/z and m/z+2) is a key feature in the mass spectra of the parent compound and its fragments, aiding in their identification. researchgate.net

Table 3: Example GC-MS Parameters for Impurity Profiling

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm x 0.25 µm, 5% Phenyl-Methylpolysiloxane |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | Start at 100°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 500 amu |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

Capillary Electrophoresis (CE) for Separation and Purity Profiling

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for purity profiling. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. nih.gov This technique is known for its high separation efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov

For a compound like this compound, which possesses a primary amino group, Capillary Zone Electrophoresis (CZE) is a suitable mode. In a low pH buffer, the amino group will be protonated, giving the molecule a net positive charge and allowing it to migrate towards the cathode. Impurities can be separated based on differences in their charge-to-size ratios.

Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, can also be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This allows for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer. nih.gov This can be particularly advantageous for separating the target compound from any neutral, non-volatile impurities. Coupling CE with mass spectrometry (CE-MS) can further enhance peak identification capabilities. springernature.com

Table 4: Potential Capillary Electrophoresis Conditions

| Parameter | Capillary Zone Electrophoresis (CZE) |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 25 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 225 nm |

Advanced Spectrophotometric Techniques for Trace Analysis (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. The 4-bromophenyl group in this compound acts as a chromophore, making the compound suitable for UV-Vis analysis. The technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve of absorbance versus concentration can be constructed using standards of known concentration, and the concentration of the compound in an unknown sample can then be determined.

Fluorescence spectroscopy is another spectrophotometric technique that can offer significantly higher sensitivity and selectivity than UV-Vis absorbance for certain molecules. A molecule is fluorescent if it absorbs light at one wavelength (excitation) and then emits light at a longer wavelength (emission). The applicability of fluorescence for trace analysis of this compound would depend on its intrinsic quantum yield of fluorescence. Aromatic amines can be fluorescent, and this property would need to be experimentally confirmed for the target compound. If fluorescent, a method could be developed for trace-level quantification by measuring the intensity of emitted light at a specific wavelength while exciting the sample at its absorption maximum.

Derivatization Techniques for Enhanced Analytical Detection and Structural Confirmation

Derivatization involves chemically modifying a compound to produce a new compound (a derivative) that has properties more suitable for a particular analytical method. researchgate.net This can be done to improve chromatographic behavior, enhance detector response, or confirm the structure of a compound.

For this compound, the primary amino group is a common target for derivatization.

For HPLC: Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can be used to create highly fluorescent isoindole derivatives, significantly lowering the detection limits when using a fluorescence detector. nih.govresearchgate.net

For GC-MS: As mentioned earlier, acylation (e.g., with TFAA) or silylation of the amino group increases volatility and thermal stability. researchgate.net The mass shift observed in the mass spectrum of the derivative compared to the underivatized compound provides strong evidence for the presence of the functional group and helps in structural confirmation. researchgate.net

For LC-MS: Derivatization can be used to improve ionization efficiency in the mass spectrometer. Reagents that introduce a permanently charged group or a group that is easily ionized can enhance sensitivity. For instance, derivatizing the amino group with a reagent containing a quaternary amine can improve detection sensitivity in electrospray ionization mass spectrometry (ESI-MS). elsevierpure.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure the reaction is rapid, quantitative, and produces a stable derivative with no interfering by-products. researchgate.net

Table 5: Common Derivatization Reagents and Their Applications

| Analytical Technique | Target Functional Group | Derivatizing Reagent | Purpose |

|---|---|---|---|

| HPLC-Fluorescence | Primary Amine | o-Phthalaldehyde (OPA) | Enhance detection sensitivity |

| GC-MS | Primary Amine | Trifluoroacetic Anhydride (TFAA) | Increase volatility and thermal stability |

Potential Research Applications and Future Directions for Methyl 4 Amino 4 4 Bromophenyl Butanoate in Chemical Science

Utility as a Versatile Synthetic Intermediate in Complex Molecule Construction

The molecular architecture of Methyl 4-amino-4-(4-bromophenyl)butanoate makes it a valuable building block for the synthesis of more complex chemical entities. The presence of multiple reactive sites—the primary amine, the methyl ester, and the aryl bromide—offers chemists a range of options for molecular elaboration.

The bromophenyl group is particularly significant as it serves as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org Techniques such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted position. mdpi.comacs.org This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, thereby enabling the construction of diverse molecular scaffolds. The efficiency of these reactions has been greatly improved through the development of advanced catalyst systems and ligands. nih.gov

Furthermore, the primary amino group can undergo a variety of transformations, including acylation, alkylation, and arylation, to introduce new functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries. This trifunctional nature makes the compound a potent intermediate for creating libraries of compounds for various chemical and biological investigations.

Exploration in Materials Science (e.g., polymer precursors, supramolecular assemblies)

In the realm of materials science, the structure of this compound suggests its potential as a monomer for the synthesis of novel polymers. Following the conversion of the ester to a carboxylic acid and potential modification of the amino group, the molecule can be used to create polyamides or poly(ester amide)s. nih.gov These polymers could exhibit unique thermal and mechanical properties imparted by the rigid bromophenyl group and the potential for hydrogen bonding from the amide linkages. The development of biodegradable polymers from amino acid-based monomers is a growing field, and aminobutanoate derivatives could contribute to the creation of new materials with tailored degradation profiles. mdpi.comresearchgate.netnih.gov

The molecule also possesses features conducive to the formation of supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the amino and ester/carboxylate groups are capable of forming strong hydrogen bonds. nih.gov These non-covalent interactions can drive the self-assembly of the molecules into ordered, higher-level structures like nanofibers, nanoribbons, or hydrogels. mdpi.comacs.orgnih.gov The study of such assemblies is a vibrant area of research, with potential applications in areas like biomaterials and molecular electronics. The principles of self-assembly in aromatic amino acids and their derivatives provide a strong basis for exploring the potential of this specific compound. researchgate.net

Development as Advanced Probes for Chemical Biology (excluding clinical applications)

The structure of this compound, as an analog of γ-aminobutyric acid (GABA), makes it an interesting starting point for the design of chemical probes to study biological systems. nih.gov GABA is a major inhibitory neurotransmitter, and molecules that interact with its receptors or transporters are valuable tools in neuroscience research. nih.gov By modifying the core structure of this aminobutanoate, researchers could develop selective ligands for GABA-related proteins.

The bromine atom serves as a useful feature for a chemical probe. It can act as a heavy atom for phasing in X-ray crystallography, aiding in the determination of protein structures. Alternatively, the bromine can be replaced with a radiolabel, such as 76Br, to create a tracer for positron emission tomography (PET) imaging, a powerful technique for visualizing biological processes in living systems. nih.gov Furthermore, the amino group provides a convenient point for the attachment of fluorophores or other reporter groups, allowing for the creation of fluorescent probes to study protein localization and function within cells. The design of small-molecule probes based on amino acid analogs is a well-established strategy in chemical biology. nih.govresearchgate.netmdpi.comrsc.orgacs.org

Role in Catalyst Design and Ligand Development

The chiral nature of this compound, stemming from the stereocenter at the carbon bearing the amino group, makes it a candidate for development into a chiral ligand for asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds.

The amino group can be modified to coordinate with a variety of transition metals, which are the active centers of many catalysts. mdpi.com Amino acid esters and their derivatives have been successfully used to create ligands for a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and aminations. nih.govresearchgate.netnih.govacs.org The bromophenyl moiety offers an additional site for modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand to optimize catalyst performance. rsc.org The development of new, efficient, and selective catalysts is a continuous goal in chemistry, and novel chiral ligands are in high demand. nih.gov

Emerging Areas of Chemical Research and Untapped Potential for Aminobutanoates

The broader class of aminobutanoates represents a fertile ground for future chemical research. While the synthesis and application of various aminobutanoic acid derivatives are known, there remains significant untapped potential. researchgate.netresearchgate.netnorthwestern.edunih.gov For example, their use in multicomponent reactions could provide rapid access to complex and structurally diverse molecules. mdpi.com

The development of novel synthetic methodologies, such as light-driven reactions, could open up new avenues for the functionalization of aminobutanoates, leading to compounds that are currently difficult to access. sciencedaily.com Furthermore, the incorporation of aminobutanoate derivatives into peptidomimetics could lead to new molecules with tailored biological activities. Their application in the synthesis of α-aminophosphonates and other related derivatives is also an area that warrants further exploration. mdpi.com As chemists continue to seek novel molecular structures with unique properties, the versatile aminobutanoate scaffold, exemplified by molecules like this compound, will undoubtedly play a significant role in future discoveries.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 4-amino-4-(4-bromophenyl)butanoate, and how do reaction conditions influence yield?

- The compound is typically synthesized via esterification of 4-amino-4-(4-bromophenyl)butanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include temperature (60–80°C), solvent choice (e.g., anhydrous methanol or THF), and reaction time (12–24 hours) to maximize esterification efficiency .

- Alternative routes may involve nucleophilic substitution of bromine in intermediates like 4-bromo analogs, but this requires careful control of protecting groups for the amino functionality to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester group (δ ~3.6 ppm for methyl ester) and para-substituted bromophenyl signals (δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₃BrNO₂, expected [M+H]⁺ ~294.0) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves intermediates .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- The electron-withdrawing bromine atom enhances electrophilic aromatic substitution (EAS) at the para position, directing further functionalization. However, steric hindrance from the butanoate chain may reduce reactivity compared to simpler bromophenyl analogs .

- In nucleophilic reactions (e.g., amination), the amino group’s basicity can be modulated by adjusting pH or using protecting groups (e.g., Boc) to prevent undesired side reactions .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in methanol or ethanol is sufficient for most synthetic applications .

- Stability : Stable at room temperature in inert atmospheres. Hydrolytic degradation of the ester group occurs under strong acidic/basic conditions or prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers design experiments to optimize enantioselective synthesis of this compound?

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification or employ enantiopure starting materials. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

- Computational modeling (DFT) predicts transition states and guides catalyst selection to improve stereochemical outcomes .

Q. What experimental contradictions arise when comparing reactivity of this compound with its non-brominated analogs?

- The bromine atom reduces electron density on the phenyl ring, slowing EAS reactions but enhancing halogen-bonding interactions in crystallographic studies. This contrasts with non-brominated analogs, which exhibit faster reactivity but weaker intermolecular interactions .

- Contradictions in biological activity (e.g., receptor binding) may arise due to bromine’s steric effects versus electronic effects, requiring careful SAR studies .

Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to immobilized proteins .

- Molecular Docking : Predicts binding poses using X-ray crystallography or cryo-EM structures of target proteins .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How does the spatial arrangement of functional groups impact the compound’s crystallographic behavior?

- Single-crystal X-ray diffraction reveals that the bromophenyl and ester groups adopt a planar conformation, stabilized by intramolecular hydrogen bonding between the amino and ester carbonyl groups. This arrangement influences packing efficiency and melting point .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Metabolic Stability Assays : Use liver microsomes to identify degradation pathways (e.g., ester hydrolysis) that reduce in vivo efficacy .

- Prodrug Design : Modify the ester group to enhance bioavailability while retaining target engagement .

Methodological Notes

- Evidence Sources : Prioritized peer-reviewed databases (PubChem) and synthetic methodologies from medicinal chemistry literature. Excluded commercial platforms (e.g., BenchChem) per guidelines .

- Data Interpretation : Cross-referenced crystallographic, spectroscopic, and computational data to ensure consistency in structural and reactivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products